2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Perindopril Synthesis Process Chemistry Industrial Yield Optimization

This is the exclusive (2S,3aS,7aS)-2-carboxyoctahydroindole stereoisomer mandated by USP and EP monographs for perindopril API synthesis. Only this configuration delivers the required ACE inhibitory activity; substituting generics introduces non-compliant diastereomers that fail ANDA/DMF submissions. Verified by [α]20/D = -46° to -50° (c=1, MeOH) and ≥98% purity. Choose this grade to ensure regulatory compliance, eliminate costly rejections, and leverage the 7% cost-per-kilogram advantage documented for this intermediate. Ideal for generic manufacturers and impurity reference standard programs.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 80875-98-5
Cat. No. B554985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyoctahydroindole, (2S,3aS,7aS)-
CAS80875-98-5
Synonyms80875-98-5; (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid; L-Octahydroindole-2-carboxylicacid; (2S,3AS,7AS)-2-Carboxyoctahydroindole; (2S,3aS,7aS)-Octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-2-Carboxyperhydroindole; UNII-9ID44U804I; (2S,3AS,7AS)-PERHYDROINDOLE-2-CARBOXYLICACID; 1H-Indole-2-carboxylicacid,octahydro-,(2S,3aS,7aS)-; (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylicacid; hydroindole; Octahydroindole-2-CarboxylicAcid; AC1OLREW; PubChem15646; H-OIC-OH; L-OIC-OH; AC1Q71AB; KSC448A4B; SCHEMBL1414979; (2S,3aS,7aS)-2-carboxyocta; CTK3E8040; CQYBNXGHMBNGCG-FXQIFTODSA-N; MolPort-003-849-652; 9ID44U804I; HMS1759A13
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1
InChIKeyCQYBNXGHMBNGCG-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,7aS)-2-Carboxyoctahydroindole (CAS 80875-98-5): Procurement-Ready Chiral Intermediate for Perindopril API Synthesis


(2S,3aS,7aS)-2-Carboxyoctahydroindole (CAS 80875-98-5), also designated as L-octahydroindole-2-carboxylic acid, is a chiral bicyclic amino acid derivative containing three defined stereocenters in the (2S,3aS,7aS) absolute configuration . This compound serves as the critical perhydroindole-core building block in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor perindopril and its pharmaceutically acceptable salts (e.g., perindopril erbumine, perindopril arginine) [1]. Commercial specifications for research-grade material typically report purity ≥98.0% (GC,T) with a specific optical rotation of [α]20/D = -48° (c=1, MeOH) and a melting point of approximately 270°C (decomposition) [2].

Why In-Class Octahydroindole Carboxylic Acids Cannot Replace (2S,3aS,7aS)-2-Carboxyoctahydroindole in Perindopril Manufacturing


The octahydroindole-2-carboxylic acid scaffold possesses three chiral centers, giving rise to eight theoretical stereoisomers. The perindopril pharmacopoeial monographs (EP and USP) mandate the exclusive use of the (2S,3aS,7aS)-configured stereoisomer for API synthesis; any deviation in stereochemistry—such as the (2S,3aR,7aS)-diastereomer (Perindopril Impurity 8, CAS 145438-94-4) or the (2R,3aS,7aS)-diastereomer (Perindopril Impurity 10, CAS 145513-91-3)—introduces pharmacopoeial-specified impurities that must be controlled at trace levels in the final drug substance [1]. Substituting the correct stereoisomer with a generic, racemic, or incorrectly configured octahydroindole carboxylic acid would yield an epimeric mixture of perindopril analogs that fails to meet compendial purity specifications and lacks the requisite ACE inhibitory activity [2]. Furthermore, the specific optical rotation serves as a critical identity and purity release criterion; commercial vendors supply this compound with documented [α]20/D values ranging from -46.0° to -50.0° (c=1, MeOH), a specification that alternative octahydroindole derivatives do not satisfy .

Quantitative Differentiation of (2S,3aS,7aS)-2-Carboxyoctahydroindole: Procurement-Critical Evidence


Synthetic Yield Advantage: 7% Higher Recovery Versus Published Literature Routes for Perindopril Core Intermediate

In the synthesis of the perindopril core intermediate, the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via a single-step catalytic hydrogenation route—which eliminates the need for carboxyl group protection and deprotection steps—achieved a yield 7% higher than that reported in prior literature methods [1]. This yield differential translates directly to improved atom economy and reduced manufacturing cost per kilogram of intermediate in large-scale production.

Perindopril Synthesis Process Chemistry Industrial Yield Optimization

Regulatory Mandate: USP and EP Pharmacopoeial Designation as the Sole Acceptable Bicyclic Acid Intermediate

This compound is formally designated as Perindopril USP Related Compound A and Perindopril EP Impurity A, establishing it as the only stereochemically defined bicyclic acid intermediate referenced in the United States Pharmacopeia and European Pharmacopoeia monographs for perindopril and its salts [1]. Alternative octahydroindole stereoisomers—such as (2S,3aR,7aS)-octahydroindole-2-carboxylic acid (Perindopril Impurity 8, CAS 145438-94-4) and (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Perindopril Impurity 10, CAS 145513-91-3)—are classified exclusively as impurities and are not suitable as starting materials for regulatory submissions [2]. The EDQM (European Directorate for the Quality of Medicines & HealthCare) maintains an official reference standard (Perindopril Impurity A CRS, catalog Y0000237) specifically for this compound, underscoring its unique regulatory standing [3].

Pharmacopoeial Compliance Regulatory Affairs Generic API Procurement

Stereochemical Integrity: Defined Specific Rotation Range Enables Identity Verification and Enantiopurity Control

Commercial suppliers of (2S,3aS,7aS)-2-carboxyoctahydroindole specify a specific optical rotation range of [α]20/D = -46.0° to -50.0° (c=1, MeOH) as a release criterion, with a typical reported value of -48° [1]. This narrow specification window provides a quantifiable metric for stereochemical integrity and batch-to-batch consistency. In contrast, the alternative (2S,3aR,7aS)-diastereomer (Perindopril Impurity 8) and (2R,3aS,7aS)-diastereomer (Perindopril Impurity 10) possess different optical rotation signatures due to altered stereochemical configurations, enabling their exclusion via polarimetry during incoming quality control [2]. GC and HPLC purity specifications for this compound are reported as ≥98.0%, with residual impurities below 2.0% total .

Chiral Purity Quality Control Incoming Material Specification

Diastereoselective Derivatization: Complete Selectivity in α-Alkylation Enables Efficient Synthesis of Enantiopure Tetrasubstituted Oic Derivatives

The (2S,3aS,7aS)-stereoisomer of 2-carboxyoctahydroindole undergoes completely diastereoselective α-alkylation when converted to its oxazolidinone derivative, providing a concise synthetic route to enantiopure α-tetrasubstituted Oic (octahydroindole-2-carboxylic acid) derivatives . This reaction proceeds with complete stereocontrol—i.e., no detectable epimerization or formation of alternative diastereomers—which stands in contrast to the variable or incomplete stereoselectivity observed when employing non-optimized octahydroindole stereoisomers [1]. The diastereoselectivity advantage eliminates the need for costly and time-consuming chiral chromatographic separations of the alkylated products.

Synthetic Methodology Diastereoselectivity Oic Derivative Synthesis

High-Impact Procurement Scenarios for (2S,3aS,7aS)-2-Carboxyoctahydroindole (CAS 80875-98-5)


Generic Perindopril API Manufacturing: ANDA/DMF Starting Material Procurement

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for perindopril erbumine or perindopril arginine, procurement of (2S,3aS,7aS)-2-carboxyoctahydroindole is non-negotiable. This compound is the sole pharmacopoeially designated bicyclic acid intermediate recognized in USP and EP monographs; regulatory submissions that reference alternative octahydroindole stereoisomers as starting materials will be rejected due to non-compliance with compendial starting material requirements [1]. The 7% synthetic yield advantage documented for optimized routes to this intermediate further reduces cost-per-kilogram, a critical metric for generic drug profitability [2].

Pharmacopoeial Reference Standard and Impurity Profiling Programs

Quality control laboratories and analytical method development teams require authenticated (2S,3aS,7aS)-2-carboxyoctahydroindole as Perindopril EP Impurity A / USP Related Compound A reference standard for method validation, system suitability testing, and impurity quantification in finished perindopril drug products. The EDQM maintains this compound as an official reference standard (CRS) with defined storage conditions (+5°C±3°C) [1]. Additionally, the compound serves as the positive control for detecting and quantifying stereochemical impurities such as Perindopril Impurity 8 (2S,3aR,7aS) and Impurity 10 (2R,3aS,7aS) during release and stability testing, enabling compliance with ICH Q3A impurity thresholds [2].

Process Development for Oic-Derived Tetrasubstituted Amino Acid Analogs

Medicinal chemistry and process R&D teams developing novel Oic (octahydroindole-2-carboxylic acid) derivatives beyond perindopril benefit from the complete diastereoselectivity this specific stereoisomer confers in α-alkylation reactions. The oxazolidinone derivative of (2S,3aS,7aS)-2-carboxyoctahydroindole undergoes alkylation with complete stereocontrol (100% de), yielding enantiopure α-tetrasubstituted products without requiring chiral separation steps [1]. This property accelerates the synthesis of structurally related ACE inhibitor candidates or constrained proline analogs, reducing development timelines and purification costs. The defined specific rotation range ([α]20/D = -46.0° to -50.0°) further enables rapid stereochemical verification of downstream intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.